molecular formula C18H13FO4 B2720733 (Z)-2-(4-fluorobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one CAS No. 1814881-96-3

(Z)-2-(4-fluorobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one

Cat. No.: B2720733
CAS No.: 1814881-96-3
M. Wt: 312.296
InChI Key: FGHNABQANVAGOI-IUXPMGMMSA-N
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Description

(Z)-2-(4-fluorobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one is a synthetic aurone derivative belonging to the benzofuran-3(2H)-one scaffold. Aurones are a subclass of flavonoids characterized by a benzofuranone core with a benzylidene substituent at the C2 position. The compound features a 4-fluorobenzylidene group and a 2-oxopropoxy side chain at the C6 position of the benzofuranone ring. These structural modifications are critical for enhancing its biological activity, particularly in targeting tubulin polymerization and inhibiting cancer cell proliferation .

Properties

IUPAC Name

(2Z)-2-[(4-fluorophenyl)methylidene]-6-(2-oxopropoxy)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FO4/c1-11(20)10-22-14-6-7-15-16(9-14)23-17(18(15)21)8-12-2-4-13(19)5-3-12/h2-9H,10H2,1H3/b17-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGHNABQANVAGOI-IUXPMGMMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)F)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)F)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(4-fluorobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one is a compound belonging to the class of chromones, characterized by a benzofuran core with various substituents that may influence its biological activity. This article reviews the existing literature on its biological properties, potential mechanisms of action, and related compounds to provide a comprehensive understanding of its pharmacological significance.

Chemical Structure and Properties

The compound features a Z configuration at the 2-position with a 4-fluorobenzylidene group and a 2-oxopropoxy moiety at the 6-position of the benzofuran structure. Despite its structural complexity, detailed information regarding its physical and chemical properties, such as melting point, boiling point, solubility, and stability, is currently lacking.

The precise mechanism of action for this compound remains to be elucidated. However, insights can be drawn from related compounds:

  • Molecular Docking Studies : Research employing molecular docking techniques has indicated that benzofuran derivatives can effectively bind to target proteins involved in viral replication and cancer cell proliferation. For example, docking studies revealed strong interactions between benzofuran-based inhibitors and HCV RdRp .
  • Enzyme Inhibition : Many benzofuran derivatives act as enzyme inhibitors, which may contribute to their therapeutic effects against various diseases. This includes inhibition of key enzymes involved in metabolic pathways related to cancer growth or viral replication .

Case Studies

While direct case studies on this compound are scarce, analogous compounds have been investigated:

CompoundBiological ActivityMechanism
BF1-BF7 (Benzofuran-1,3,4-oxadiazole)Antiviral against HCVInhibition of NS5B polymerase
BF8-BF15 (Benzofuran-1,2,4-triazole)AnticancerInduction of apoptosis
BF12 (N-4-fluorophenyl-benzofuran-1,2,4-triazole)Anti-HCVStrong binding affinity to RdRp

These studies indicate that modifications in the benzofuran structure can significantly enhance biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Aurone derivatives with variations in substituents on the benzylidene ring or benzofuranone core exhibit distinct biological profiles. Below is a comparative analysis of key analogs:

Compound Name Key Structural Features Biological Activity IC₅₀/EC₅₀/Potency References
(Z)-2-(4-Fluorobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one 4-Fluorobenzylidene, 2-oxopropoxy at C6 Presumed tubulin polymerization inhibition (based on analogs) N/A
5a: (Z)-2-((1-ethyl-5-methoxyindol-3-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetonitrile Indole-substituted benzylidene, acetonitrile side chain Anticancer (PC-3 prostate cancer), hERG channel non-inhibitor, tubulin disruption IC₅₀ < 100 nM (PC-3 cells)
5b: (Z)-6-((2,6-dichlorobenzyl)oxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one Pyridine-substituted benzylidene, dichlorobenzyloxy at C6 Anticancer (leukemia, T-ALL), tubulin binding IC₅₀ < 100 nM (PC-3 cells)
CID:1804018: (Z)-2-(2,5-dimethoxybenzylidene)-6-(2-(4-methoxyphenyl)-2-oxoethoxy)benzofuran-3(2H)-one 2,5-Dimethoxybenzylidene, 4-methoxyphenyl-2-oxoethoxy at C6 Antiviral (Marburg virus), NP protein interaction PC₃ = 8.74% (Marburg)
(Z)-2-((1H-indazol-3-yl)methylene)-6-methoxy-7-(piperazin-1-ylmethyl)benzofuran-3(2H)-one Indazole-substituted benzylidene, piperazinylmethyl at C7 PIM1 kinase inhibition IC₅₀ = 3 nM (PIM1)
6y: (Z)-6-hydroxy-2-(3-hydroxy-4-methoxybenzylidene)benzofuran-3(2H)-one 3-Hydroxy-4-methoxybenzylidene, hydroxyl at C6 Synthetic intermediate, no explicit activity reported N/A

Key Findings

Substituent Effects on Activity: Benzylidene Modifications: The 4-fluorobenzylidene group in the target compound likely enhances tubulin binding compared to non-halogenated analogs (e.g., 6y) . Indole or pyridine substituents (as in 5a and 5b) improve cancer cell selectivity and reduce toxicity . C6 Side Chains: The 2-oxopropoxy group in the target compound may mimic the dichlorobenzyloxy group in 5b, which is critical for tubulin interaction. Methoxy or hydroxy groups at C6 (e.g., 6y) reduce antiproliferative activity .

Mechanistic Insights :

  • Compounds like 5a and 5b bind to the colchicine site on tubulin, disrupting microtubule dynamics and inducing apoptosis in cancer cells .
  • The antiviral activity of CID:1804018 highlights the scaffold’s versatility, with side chains enabling interactions with viral proteins like Marburg NP .

The 4-fluorobenzylidene group in the target compound may improve metabolic stability compared to hydroxylated analogs (e.g., 6y) .

Data Tables

Table 1: Structural Comparison of Aurone Derivatives

Compound Benzylidene Substituent C6 Substituent Additional Modifications
Target Compound 4-Fluorophenyl 2-Oxopropoxy None
5a 1-Ethyl-5-methoxyindol-3-yl Acetonitrile Indole methylation
5b Pyridin-4-yl 2,6-Dichlorobenzyloxy Dichloro substitution
CID:1804018 2,5-Dimethoxyphenyl 4-Methoxyphenyl-2-oxoethoxy Multiple methoxy groups

Research Findings and Implications

  • Broad-Spectrum Utility : The scaffold’s adaptability (e.g., antiviral CID:1804018, kinase inhibitor 12) underscores its value in drug discovery .
  • Synthetic Feasibility : and highlight efficient synthetic routes for benzofuran-3(2H)-one derivatives, enabling rapid analog generation .

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